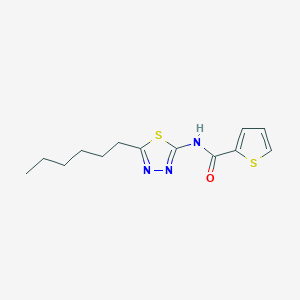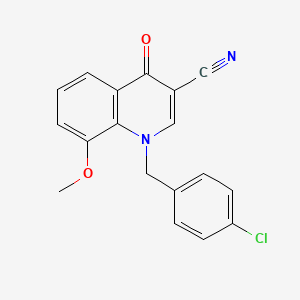
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of a suitable hydrazide with carbon disulfide and an alkyl halide to form the thiadiazole ring. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. This compound could be explored for similar activities.
Agriculture: Thiadiazole compounds have been investigated for their insecticidal and fungicidal properties.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices.
Wirkmechanismus
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins could be crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have shown insecticidal activities.
1,3,4-thiadiazolyl-1,2,4-triazolyl hybrids: These hybrids have demonstrated anticancer and antimicrobial activities.
Uniqueness
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene and carboxamide groups, which may confer distinct electronic and steric properties. These features could enhance its interaction with specific biological targets or improve its stability and solubility in various applications.
Eigenschaften
Molekularformel |
C13H17N3OS2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS2/c1-2-3-4-5-8-11-15-16-13(19-11)14-12(17)10-7-6-9-18-10/h6-7,9H,2-5,8H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
WGGGNFUNGMUQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B15154681.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154688.png)
![Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15154694.png)
![N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B15154704.png)
![N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide](/img/structure/B15154710.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15154712.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15154714.png)
![methyl 3-methyl-4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15154719.png)
![4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine](/img/structure/B15154722.png)
![Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)

![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide](/img/structure/B15154770.png)
![2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15154777.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)
